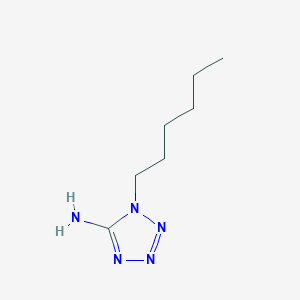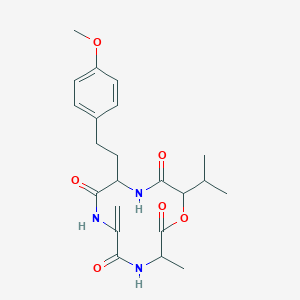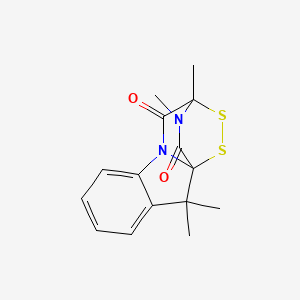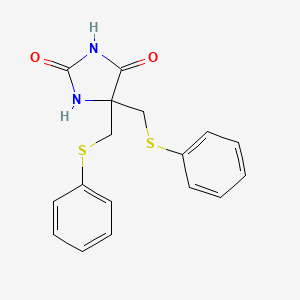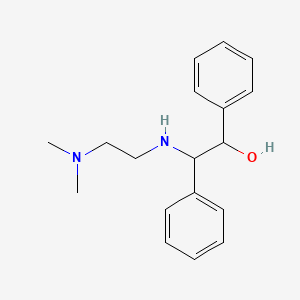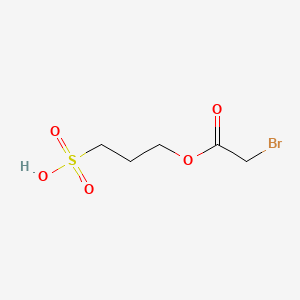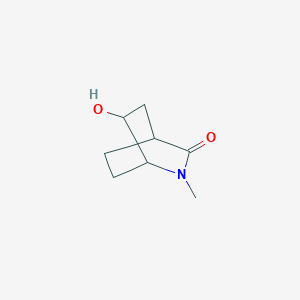
Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule with a hexahydro-1H-azepin-1-yl group and the removal of the 2’ and 3’ hydroxyl groups result in unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions This can be achieved using reagents such as tributyltin hydride and a radical initiator
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the 5-methyl group to form a carboxyl derivative.
Reduction: Reduction reactions can target the azepine ring, potentially leading to ring-opening or hydrogenation.
Substitution: The nucleoside analog can participate in nucleophilic substitution reactions, particularly at the azepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Carboxyl derivatives of the nucleoside.
Reduction: Hydrogenated or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. The hexahydro-1H-azepin-1-yl group may enhance the compound’s ability to bind to specific molecular targets, such as viral polymerases or cellular enzymes, thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the hexahydro-1H-azepin-1-yl group but shares the deoxygenated sugar moiety.
5-Methyluridine: Contains the 5-methyl group but retains the 2’ and 3’ hydroxyl groups.
2’,3’-Dideoxycytidine: Similar deoxygenated sugar moiety but with a cytosine base instead of uracil.
Uniqueness
Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propriétés
| 134935-11-8 | |
Formule moléculaire |
C16H25N3O4 |
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-(azepan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25N3O4/c1-11-9-19(16(22)17-14(11)21)15-13(8-12(10-20)23-15)18-6-4-2-3-5-7-18/h9,12-13,15,20H,2-8,10H2,1H3,(H,17,21,22)/t12-,13+,15+/m0/s1 |
Clé InChI |
HPLKCFGKGZMNSE-GZBFAFLISA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCC3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/no-structure.png)
